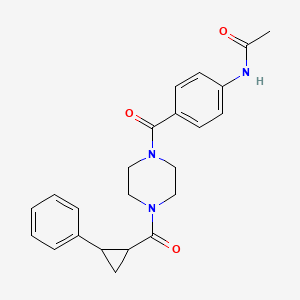
N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
Several studies have focused on synthesizing and modifying piperazine derivatives, demonstrating the chemical versatility and potential of compounds similar to N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide. For instance, the synthesis of 2,6-bridged piperazine-3-ones through N-acyliminium ion chemistry showcases innovative approaches to developing piperazine derivatives with varied side chains for potential therapeutic applications (Veerman et al., 2003). Similarly, novel piperazine-based heterocycles have been synthesized and evaluated for biological efficacy against various microorganisms, highlighting the potential for antimicrobial applications (Chhatriwala et al., 2014).
Biological Activities and Therapeutic Potential
The chemical structure of piperazine derivatives enables a broad range of biological activities. For example, novel acetamidothiazole derivatives have been synthesized and evaluated for their anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases (Yurttaş et al., 2013). Additionally, isoxazolinyl oxazolidinones, featuring a piperazine moiety, exhibited significant antibacterial activity against resistant strains, suggesting their utility in developing new antibiotics (Varshney et al., 2009).
Drug Development and Modification
The piperazine skeleton has been extensively utilized in modifying natural products and synthesizing novel compounds with enhanced bioactivity. A review of over 100 molecules incorporating the piperazine group demonstrated its significance in drug development, offering a plethora of antitumor, antibacterial, anti-inflammatory, and antioxidant activities (Zhang et al., 2021). This versatility underscores the potential of N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide and similar compounds in contributing to diverse therapeutic areas.
Wirkmechanismus
Target of Action
The primary target of N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is the pyruvate kinase enzyme . This enzyme plays a crucial role in the glycolytic pathway, catalyzing the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP.
Mode of Action
N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide acts as an activator of the pyruvate kinase enzyme . By enhancing the activity of this enzyme, the compound promotes the conversion of PEP to pyruvate, thereby driving the glycolytic pathway forward and increasing the production of ATP.
Biochemical Pathways
The activation of pyruvate kinase by N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide affects the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP and producing metabolic intermediates for other biochemical pathways. By enhancing pyruvate kinase activity, the compound can increase the efficiency of glycolysis and the production of ATP.
Pharmacokinetics
The compound is provided in the form ofamorphous and crystalline hemisulfate salt forms , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The activation of pyruvate kinase by N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide can have several molecular and cellular effects. It can increase the production of ATP, providing energy for cellular processes. Additionally, it can influence other biochemical pathways that are linked to glycolysis .
Action Environment
The action of N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the pyruvate kinase enzyme and, consequently, the efficacy of the compound. The presence of other substances, such as inhibitors or activators of the enzyme, can also impact the compound’s action .
Eigenschaften
IUPAC Name |
N-[4-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(27)24-19-9-7-18(8-10-19)22(28)25-11-13-26(14-12-25)23(29)21-15-20(21)17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBXUQWINNVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)
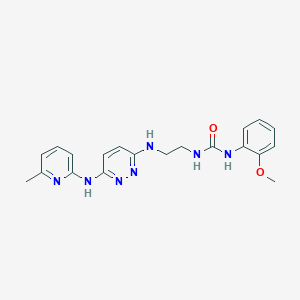

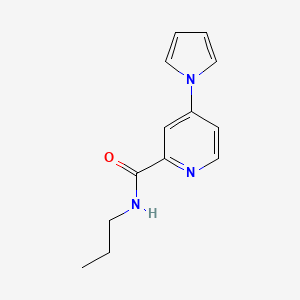
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)
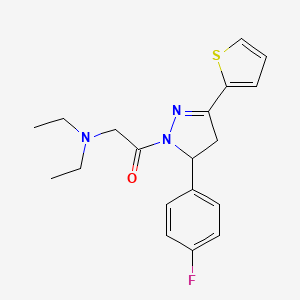
![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2847152.png)
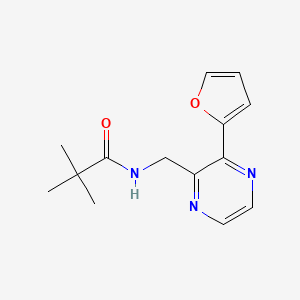
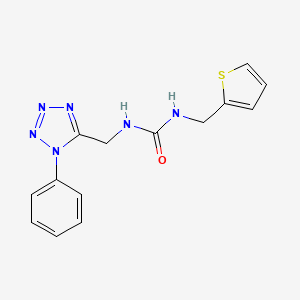
![3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether](/img/structure/B2847155.png)